

An In-depth Technical Guide to the Structural and Chemical Properties of (-)-Vesamicol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). Its high affinity and specific binding to VAChT have made it an invaluable tool in neuroscience research for studying cholinergic neurotransmission. This technical guide provides a comprehensive overview of the structural and chemical properties of (-)-Vesamicol, including its physicochemical characteristics, spectroscopic profile, and binding affinities. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows are also presented to facilitate its application in a research and drug development context.

Chemical and Structural Properties

(-)-Vesamicol, with the IUPAC name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol, is a chiral molecule with a well-defined stereochemistry that is crucial for its biological activity. The levorotatory enantiomer, **(-)-Vesamicol**, is the more active form.[1]

Physicochemical Properties

The fundamental physicochemical properties of **(-)-Vesamicol** are summarized in the table below, providing essential data for its handling, formulation, and experimental use.



Property	Value	Reference
Chemical Formula	C17H25NO	[2]
Molecular Weight	259.39 g/mol	[2]
IUPAC Name	(1R,2R)-2-(4-phenylpiperidin- 1-yl)cyclohexan-1-ol	
Stereochemistry	(1R,2R)-trans	
CAS Number	112709-59-8	
Melting Point	238.5-240.0 °C	
рКа	9.0 ± 0.1	
Solubility	Soluble in DMSO and ethanol.	[3]

Spectroscopic Properties

Detailed spectroscopic data is critical for the identification and characterization of (-)-Vesamicol. While specific experimental spectra for the pure (-)-enantiomer are not readily available in public databases, the expected characteristic signals based on its structure are outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum of **(-)-Vesamicol** is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine and cyclohexane rings, and the hydroxyl proton. The chemical shifts and coupling constants of the cyclohexyl protons would confirm the trans configuration of the substituents.
- ¹³C-NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, including the six carbons of the phenyl ring, the five carbons of the piperidine ring, and the six carbons of the cyclohexane ring.

1.2.2. Infrared (IR) Spectroscopy



The IR spectrum of **(-)-Vesamicol** is predicted to exhibit the following characteristic absorption bands corresponding to its functional groups:

Functional Group	Wavenumber (cm⁻¹)	Description
O-H stretch (alcohol)	~3600-3200 (broad)	Indicates the presence of the hydroxyl group.
C-H stretch (aromatic)	~3100-3000	Aromatic C-H bonds of the phenyl ring.
C-H stretch (aliphatic)	~3000-2850	Aliphatic C-H bonds of the piperidine and cyclohexane rings.
C=C stretch (aromatic)	~1600 and ~1450	Aromatic ring skeletal vibrations.
C-N stretch (amine)	~1250-1020	Stretching vibration of the tertiary amine.
C-O stretch (alcohol)	~1260-1000	Stretching vibration of the alcohol C-O bond.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of **(-)-Vesamicol** is expected to show a molecular ion peak ([M]+) at m/z 259. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, followed by characteristic cleavages of the piperidine and cyclohexane rings.

Biological Activity and Binding Profile

(-)-Vesamicol's primary mechanism of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[2] This transporter is responsible for the uptake of newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmitter release.[2] By blocking VAChT, (-)-Vesamicol leads to a depletion of acetylcholine in synaptic vesicles, thereby reducing cholinergic neurotransmission.[2]



Binding Affinity for VAChT and Sigma Receptors

(-)-Vesamicol exhibits high affinity for VAChT. However, it is also known to bind to sigma (σ) receptors, which can be a confounding factor in its experimental use. The binding affinities are summarized below.

Target	Binding Affinity (Ki or IC50)	Reference
Vesicular Acetylcholine Transporter (VAChT)	2 nM (Ki)	[3][4]
14.7 ± 1.5 nM (IC50)	[3]	
75 nM (IC ₅₀)	[3]	_
Sigma-1 (σ ₁) Receptor	26 nM (Ki)	[4]
Sigma-2 (σ ₂) Receptor	34 nM (Ki)	[4]

Experimental Protocols Radioligand Binding Assay for VAChT

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the vesicular acetylcholine transporter (VAChT) using [³H]-(-)-Vesamicol.

Materials:

- Membrane Preparation: Homogenates of cells or tissues expressing VAChT (e.g., PC12 cells, rat striatum).
- Radioligand: [³H]-**(-)-Vesamicol**.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: High concentration of unlabeled (-)-Vesamicol (e.g., 10 μM).
- Test Compounds: Compounds to be assayed for their affinity to VAChT.



- · Glass Fiber Filters
- Scintillation Cocktail
- Scintillation Counter

Procedure:

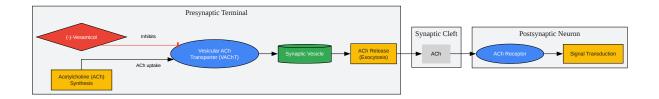
- Membrane Preparation:
 - Homogenize the tissue or cells in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.
 - Determine the protein concentration of the membrane preparation.
- · Assay Setup:
 - In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Membrane preparation, [³H]-(-)-Vesamicol, and binding buffer.
 - Non-specific Binding: Membrane preparation, [³H]-(-)-Vesamicol, and a high concentration of unlabeled (-)-Vesamicol.
 - Competitive Binding: Membrane preparation, [3H]-(-)-Vesamicol, and varying concentrations of the test compound.
- Incubation:
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.



- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mechanism of Action of (-)-Vesamicol

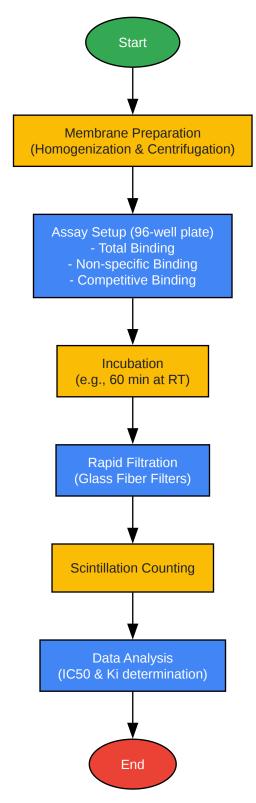


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Caption: Mechanism of action of (-)-Vesamicol in the presynaptic terminal.

Experimental Workflow for VAChT Radioligand Binding Assay





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Caption: Workflow for a VAChT radioligand binding assay.

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